Ethyl 3-(trifluoromethyl)crotonate

Description

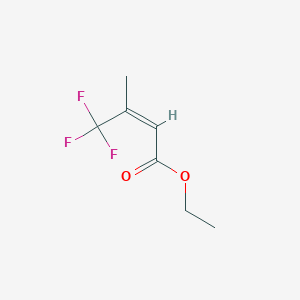

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a double bond with Z-configuration

Properties

CAS No. |

24490-03-7; 64750-89-6 |

|---|---|

Molecular Formula |

C7H9F3O2 |

Molecular Weight |

182.142 |

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4- |

InChI Key |

OSZLARYVWBUKTG-PLNGDYQASA-N |

SMILES |

CCOC(=O)C=C(C)C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)crotonate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce ethyl 4,4,4-trifluoro-3-methylbutanoate.

Scientific Research Applications

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(trifluoromethyl)crotonate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

MEthyl 3-(trifluoromethyl)crotonate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing Ethyl 3-(trifluoromethyl)crotonate, and how do they resolve structural ambiguities?

- Methodological Answer :

- 1H and 13C NMR are critical for identifying proton and carbon environments. For example, quaternary carbons (e.g., the trifluoromethyl-attached carbon) can be distinguished using DEPT experiments , which suppress signals from carbons bonded to protons .

- HETCOR (Heteronuclear Correlation) NMR maps proton-carbon couplings, clarifying connectivity in complex regions (e.g., the crotonate backbone). This is especially useful for verifying the position of the trifluoromethyl group .

- 19F NMR (not explicitly mentioned but inferred) is essential for analyzing the trifluoromethyl group’s electronic environment and coupling with adjacent nuclei.

Q. What are the critical physical and chemical properties of this compound for laboratory handling?

- Key Properties :

- Boiling Point : 129–130°C; Density : ~1.447 g/cm³ (similar analogs in ).

- Flammability : Highly flammable (Risk Phrase R11) with a flash point of 32°C (89°F), necessitating storage in flame-proof cabinets .

- Reactivity : Acts as a lachrymator (eye irritant); use fume hoods and PPE during handling .

Q. How is this compound synthesized, and what purification methods are recommended?

- Synthetic Strategy :

- Acylation of crotonate precursors (e.g., ethyl 3-amino derivatives) with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under anhydrous conditions .

- Purification :

- Distillation (due to moderate boiling point) or column chromatography to separate E/Z isomers, which may form during synthesis .

Advanced Research Questions

Q. How can discrepancies in reported rate coefficients for gas-phase oxidation of this compound with OH radicals vs. Cl atoms be resolved?

- Analysis :

- Cl atom reactions are less sensitive to substituent effects compared to OH radicals, leading to narrower variation in rate coefficients. Experimental replication under controlled conditions (e.g., using pulsed laser photolysis) is advised to resolve discrepancies .

- Product Studies : Identify secondary products (e.g., aldehydes, acids) via GC-MS to validate proposed reaction pathways .

Q. What methodologies enable real-time monitoring of this compound reactions using benchtop NMR spectrometers?

- Approach :

- Spinsolve Carbon NMR systems support 1H, 13C, and 2D experiments (e.g., HMQC, HETCOR) for tracking reaction progress. For example, monitor ester hydrolysis by observing shifts in carbonyl (C=O) peaks .

- Single-scan 1H NMR (7-second acquisition time) allows rapid kinetic profiling of intermediates .

Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis, and what techniques confirm the ratio?

- Control Strategies :

- Steric/Electronic Effects : Use bulky bases or low-temperature conditions to favor the thermodynamically stable isomer.

- Analytical Confirmation :

- NMR : Compare coupling constants (J values) of vinyl protons; E isomers typically exhibit larger J (~15–18 Hz) than Z isomers (~10–12 Hz) .

- Chiral Chromatography : Separate isomers using chiral stationary phases (e.g., amylose-based columns) .

Q. What are the challenges in analyzing trifluoromethyl group interactions in computational models of this compound?

- Computational Considerations :

- The electron-withdrawing trifluoromethyl group induces significant polarization in the crotonate backbone. DFT calculations must account for hyperconjugation and steric effects to accurately predict reactivity and spectroscopic properties (extrapolated from ).

Data Contradiction and Resolution

Q. Why do product studies of OH radical reactions with this compound yield formaldehyde and acetaldehyde, while Cl reactions show fewer oxygenated products?

- Mechanistic Insight :

- OH radicals preferentially attack the double bond, leading to cleavage and formation of small carbonyl compounds. Cl atoms may favor addition without bond breaking, resulting in less fragmentation. Experimental validation via isotopic labeling (e.g., 18O2) can clarify pathways .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.